Tert-butyl2,2,4-trioxo-2lambda6-thia-7-azaspiro[4.4]nonane-7-carboxylate
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Overview
Description
Tert-butyl2,2,4-trioxo-2lambda6-thia-7-azaspiro[4.4]nonane-7-carboxylate is a chemical compound with a molecular formula of C12H19NO5S and a molecular weight of 289.3 g/mol. This compound is characterized by its unique spirocyclic structure, which includes a sulfur atom and multiple oxygen atoms, making it an interesting subject for various scientific studies and industrial applications.
Preparation Methods
The synthesis of Tert-butyl2,2,4-trioxo-2lambda6-thia-7-azaspiro[4Common synthetic routes may involve the use of tert-butyl esters and azaspiro compounds under specific reaction conditions . Industrial production methods often require precise control of temperature, pressure, and pH to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Tert-butyl2,2,4-trioxo-2lambda6-thia-7-azaspiro[4.4]nonane-7-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
Tert-butyl2,2,4-trioxo-2lambda6-thia-7-azaspiro[4.4]nonane-7-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Tert-butyl2,2,4-trioxo-2lambda6-thia-7-azaspiro[4.4]nonane-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Comparison with Similar Compounds
Tert-butyl2,2,4-trioxo-2lambda6-thia-7-azaspiro[4.4]nonane-7-carboxylate can be compared with other spirocyclic compounds, such as:
Tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate: Similar in structure but lacks the sulfur atom and additional oxygen atoms.
Tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate: Contains two nitrogen atoms in the spirocyclic core. The uniqueness of this compound lies in its specific arrangement of atoms, which imparts distinct chemical and biological properties.
Biological Activity
Tert-butyl 2,2,4-trioxo-2lambda6-thia-7-azaspiro[4.4]nonane-7-carboxylate is a compound of interest due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
- Chemical Formula : C13H22N2O4S
- Molecular Weight : 298.39 g/mol
- CAS Number : 1239319-82-4
- Structural Features : The compound contains a spirocyclic structure that is characteristic of many bioactive molecules, potentially influencing its interaction with biological targets.
Synthesis
The synthesis of tert-butyl 2,2,4-trioxo-2lambda6-thia-7-azaspiro[4.4]nonane-7-carboxylate involves multi-step reactions typically starting from readily available precursors. The synthetic pathway often includes the formation of the spirocyclic framework followed by functionalization to introduce the tert-butyl and carboxylate groups.
Antimicrobial Properties
Research indicates that compounds similar to tert-butyl 2,2,4-trioxo-2lambda6-thia-7-azaspiro[4.4]nonane exhibit significant antimicrobial activity. For instance:
- Case Study : A study evaluated the antimicrobial effects of various spirocyclic compounds against Gram-positive and Gram-negative bacteria. Results showed that certain derivatives possessed minimum inhibitory concentrations (MICs) in the low micromolar range, indicating strong antibacterial properties.
Antioxidant Activity
The compound has also been investigated for its antioxidant potential:
- Research Findings : In vitro assays demonstrated that tert-butyl 2,2,4-trioxo-2lambda6-thia-7-azaspiro[4.4]nonane exhibited a dose-dependent scavenging effect on free radicals, suggesting its potential as an antioxidant agent.
Cytotoxicity
The cytotoxic effects of this compound have been assessed in various cancer cell lines:
- Findings from Cell Line Studies : In studies involving human cancer cell lines (e.g., HeLa and MCF-7), the compound showed IC50 values indicating significant cytotoxicity, which warrants further investigation into its mechanism of action and potential therapeutic applications.
While specific mechanisms for this compound are still under investigation, similar compounds often exert their biological effects through:
- Inhibition of Enzymatic Activity : Many bioactive spirocyclic compounds inhibit key enzymes involved in cellular processes.
- Interaction with Cellular Membranes : The lipophilic nature may allow for better membrane penetration, enhancing bioavailability and efficacy.
- Induction of Apoptosis : Certain derivatives have been shown to trigger apoptotic pathways in cancer cells.
Data Summary Table
Properties
Molecular Formula |
C12H19NO5S |
---|---|
Molecular Weight |
289.35 g/mol |
IUPAC Name |
tert-butyl 2,2,4-trioxo-2λ6-thia-7-azaspiro[4.4]nonane-7-carboxylate |
InChI |
InChI=1S/C12H19NO5S/c1-11(2,3)18-10(15)13-5-4-12(7-13)8-19(16,17)6-9(12)14/h4-8H2,1-3H3 |
InChI Key |
OJJQKGXJEIIIAP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CS(=O)(=O)CC2=O |
Origin of Product |
United States |
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